(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide
Description
Properties
IUPAC Name |
1-benzyl-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJREFXTKAGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this approach, a benzyl azide derivative reacts with a propargyl carboximidamide precursor under Cu(I) catalysis. The reaction typically proceeds in a 1:1 molar ratio of azide to alkyne, with CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (2:1) solvent system at 60°C. The copper catalyst facilitates regioselective formation of the 1,4-disubstituted triazole isomer, which is critical for achieving the (Z)-configuration. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the triazole intermediate, which is subsequently functionalized with a hydroxylamine group under basic conditions (pH 9–10).
Ruthenium-Mediated Cycloaddition
For enhanced regiocontrol, Ru(II) catalysts such as [CpRuCl]₄ enable the synthesis of 1,5-disubstituted triazoles, which can be isomerized to the 1,4-form under thermal conditions. This method is less common due to higher catalyst costs but offers superior tolerance for electron-deficient substrates. A representative procedure involves refluxing the azide and alkyne in dichloromethane with 5 mol% [CpRuCl]₄ for 12 hours, followed by hydroxylamine addition in methanol at 0°C.
Table 1: Cycloaddition Method Comparison
Amidoxime Cyclization Route
This two-step strategy involves synthesizing an amidoxime intermediate followed by cyclization to form the triazole ring.
Amidoxime Formation
Benzonitrile derivatives react with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 8 hours, yielding N′-hydroxybenzamidoximes. For example, 4-benzylbenzonitrile treated with excess hydroxylamine (1.5 equiv) in the presence of triethylamine (2 equiv) achieves 89% conversion to the amidoxime. The crude product is purified via recrystallization from ethanol.
Cyclization to Triazole
The amidoxime undergoes cyclization in dimethylformamide (DMF) at 120°C for 6 hours, catalyzed by anhydrous ZnCl₂ (0.2 equiv). This step proceeds via intramolecular nucleophilic attack, forming the triazole ring while retaining the hydroxyl and benzyl groups. The (Z)-configuration is favored due to steric hindrance from the benzyl substituent during ring closure.
Table 2: Optimization of Cyclization Conditions
| Condition | Yield (%) | Byproducts |
|---|---|---|
| DMF, 120°C, ZnCl₂ | 78 | <5% oxadiazole |
| DMSO, 110°C, None | 42 | 20% unreacted oxime |
| Toluene, 100°C, CuI | 55 | 15% dimerization |
Coupling-Cyclization Sequential Synthesis
A modular approach combines peptide-like coupling with thermal cyclization.
Carboxylic Acid Activation
4-Benzyloxybenzoic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 0°C for 2 hours. The resulting active ester reacts with hydroxylamine hydrochloride (1.2 equiv) in dichloromethane (DCM) to form an O-acylated intermediate.
Thermal Cyclization
Heating the intermediate in refluxing xylene (140°C) for 3 hours induces cyclodehydration, forming the triazole ring. This method avoids metal catalysts, making it preferable for applications requiring low metal residues. However, yields are moderate (65–70%) due to competing hydrolysis pathways.
Table 3: Key Reaction Parameters for Coupling-Cyclization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Activation | DCC/NHS, THF, 0°C | 92 |
| Coupling | NH₂OH·HCl, DCM, rt | 85 |
| Cyclization | Xylene, 140°C, 3 hours | 68 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-Benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural Analogues
a. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile (4)
- Structure: Shares the 1-benzyl-1,2,3-triazole core but lacks the hydroxycarboximidamide group, instead featuring a cyano substituent at position 4.
- Synthesis: Formed as a minor byproduct (5% yield) under the same reaction conditions as the target compound, highlighting the sensitivity of product distribution to reaction pathways .
- Key Difference : The absence of the amidine linker reduces its utility in forming diheterocyclic systems compared to the target compound.
b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group but lacks the triazole ring.
- Functionality : Used in metal-catalyzed C–H bond functionalization due to its directing group, whereas the target compound’s hydroxyimidamide may serve a similar role in coordination chemistry .
c. Peptidotriazoles (e.g., from Cu-catalyzed cycloadditions)
- Structure : 1,4-substituted triazoles integrated into peptide backbones.
- Synthesis : Requires copper(I) catalysis, unlike the transition-metal-free synthesis of the target compound .
- Application : Primarily used in peptide synthesis, contrasting with the target compound’s role in diheterocyclic amidine synthesis .
Biological Activity
(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential mechanisms of action.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. These compounds are noted for their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance:
- A study indicated that 1,2,3-triazole-containing compounds exhibit IC50 values ranging from 0.8 to 27.08 μM against different cancer cell lines, showcasing significant antiproliferative effects .
- Specific derivatives have been shown to outperform traditional chemotherapeutics like cisplatin in terms of potency against A549 lung cancer cells (IC50: 2.97 μM compared to cisplatin's IC50: 24.15 μM) .
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a | A549 | 2.97 | Induces apoptosis and cell cycle arrest |
| Compound 4b | A549 | 4.78 | Inhibits NANOG expression |
| Cisplatin | A549 | 24.15 | Traditional chemotherapeutic |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity:
- Research has shown that triazole derivatives exhibit significant antibacterial effects against various pathogens such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.0156 mg/mL .
- The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth and proliferation.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound X | E. coli | 0.03125 |
| Compound Y | P. aeruginosa | 0.0625 |
| Compound Z | B. cereus | 0.0156 |
The mechanisms underlying the biological activities of this compound are multifaceted:
Apoptosis Induction
The compound has been observed to trigger apoptosis in cancer cells through various pathways:
- Mitochondrial Dysfunction : It decreases mitochondrial membrane potential and promotes reactive oxygen species (ROS) production .
- Cell Cycle Arrest : It induces sub-G1 phase arrest in cancer cells, preventing further cell division and proliferation .
Antimicrobial Mechanisms
The antimicrobial action is believed to involve:
- Inhibition of Enzyme Activity : The triazole moiety interacts with key enzymes in bacterial metabolism.
- Disruption of Membrane Integrity : The compound may compromise bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer activity of various triazole derivatives, this compound was tested against several lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of triazole derivatives against clinical strains resistant to conventional antibiotics. The results demonstrated that certain derivatives exhibited potent activity against drug-resistant strains with MIC values significantly lower than those of standard antibiotics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide?
The compound can be synthesized via cycloaddition reactions involving heterocyclic azides and nitrile precursors. A base-catalyzed, transition-metal-free method has been reported for analogous triazole-carboximidamides, achieving high yields (e.g., 93% under optimized conditions). Key parameters include solvent choice (e.g., 1,4-dioxane), stoichiometric use of triethylamine (TEA), and reaction temperature (room temperature). Side reactions, such as cyanide formation, must be minimized by controlling reactant ratios and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and Z/E isomerism.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths, angles, and anisotropic displacement parameters. For example, SHELX software is widely used for small-molecule refinement, particularly for high-resolution or twinned data .
- HPLC: Chiral HPLC can assess stereochemical purity, especially for isomers formed during synthesis .
Q. How can the stereochemical integrity of the (Z)-isomer be confirmed post-synthesis?
X-ray diffraction (XRD) is definitive for assigning stereochemistry. Programs like WinGX and ORTEP visualize anisotropic displacement ellipsoids and molecular packing. For non-crystalline samples, NOE (Nuclear Overhauser Effect) NMR experiments differentiate Z/E isomers by spatial proximity of substituents .
Advanced Research Questions
Q. How can contradictions in reaction yields or product distributions be resolved when varying reaction conditions?
Systematic optimization tables (e.g., Table 1 in ) should compare variables like solvent polarity, base strength, and temperature. For example, switching from sulfonyl azides to pyrimidine-derived azides alters regioselectivity due to electronic effects. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT calculations) can identify transition states and explain unexpected byproducts .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of biological action?
- Enzyme Inhibition Assays: Test against targets like metalloenzymes or oxidoreductases, leveraging the hydroxylamine group’s hydrogen-bonding capacity. Use IC₅₀ determinations and Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .
- Cellular Uptake Studies: Fluorescent labeling (e.g., BODIPY tags) combined with confocal microscopy tracks subcellular localization.
- Mutagenesis Studies: Compare binding affinity to wild-type vs. mutant enzymes to identify critical residues .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers?
- Salt Formation: Hydrochloride salts enhance solubility (e.g., analogous triazole-carboximidamide hydrochlorides achieve >90% purity ).
- Prodrug Design: Mask the hydroxylamine group with acid-labile protecting groups (e.g., acetyl) to prevent hydrolysis under physiological conditions .
Q. How can computational methods predict reactivity or metabolic pathways?
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications.
- Molecular Dynamics (MD): Simulate ligand-receptor binding kinetics using software like GROMACS.
- ADMET Prediction Tools: Software like SwissADME forecasts metabolic stability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Standardized Assay Protocols: Adopt consensus methods (e.g., CLSI guidelines for antimicrobial testing).
- Dose-Response Reproducibility: Validate activity across multiple cell lines or enzyme batches.
- Meta-Analysis: Cross-reference datasets from PubChem or ChEMBL to identify outliers or confounding factors (e.g., impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
